Src-3-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H12F2N6 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
5,6-difluoro-1-methyl-N-[(E)-1-pyrimidin-2-ylethylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C14H12F2N6/c1-8(13-17-4-3-5-18-13)20-21-14-19-11-6-9(15)10(16)7-12(11)22(14)2/h3-7H,1-2H3,(H,19,21)/b20-8+ |
InChIキー |
ZACMILMSJGPVPZ-DNTJNYDQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Src-3 Inhibition in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that is frequently overexpressed in prostate cancer. Its elevated expression is strongly correlated with tumor progression, metastasis, and the development of castration-resistant prostate cancer (CRPC). As a central node in multiple oncogenic signaling pathways, SRC-3 has emerged as a compelling therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of SRC-3 inhibition in prostate cancer, focusing on the effects of small molecule inhibitors on key signaling cascades, cell proliferation, and survival. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Src-3 in Prostate Cancer
Steroid Receptor Coactivator-3 (SRC-3) is a member of the p160 family of transcriptional coactivators that enhance the activity of nuclear receptors, including the androgen receptor (AR), which is a key driver of prostate cancer. Beyond its role in AR signaling, SRC-3 also coactivates other transcription factors, integrating signals from various growth factor and cytokine pathways. Its overexpression in prostate cancer is associated with increased cell proliferation, inhibition of apoptosis, and progression to more aggressive, hormone-refractory disease states.
Mechanism of Action of Src-3 Inhibition
While a specific inhibitor named "Src-3-IN-1" is not prominently documented in the reviewed literature, several small molecule inhibitors targeting SRC-3 have been investigated. These include gossypol (B191359) and the more recently developed SI-12. Additionally, Src family kinase inhibitors like AZD0530 have been studied for their impact on pathways influenced by Src-3. The primary mechanisms through which these inhibitors exert their anti-cancer effects in prostate cancer are detailed below.
Direct Inhibition of Src-3 and Downregulation of Protein Levels
Small molecule inhibitors can directly bind to SRC-3, disrupting its function. For instance, gossypol has been shown to bind directly to the receptor interacting domain of SRC-3. This interaction can lead to a reduction in the cellular protein levels of SRC-3, as observed in prostate cancer cell lines like LNCaP and PC3. Similarly, the more potent inhibitor SI-12 has been developed to effectively target SRC-3.
Disruption of Key Oncogenic Signaling Pathways
Src-3 acts as a critical hub for multiple signaling pathways that are essential for cancer cell growth and survival. Inhibition of Src-3 leads to the downregulation of these pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Src-3 has been shown to upregulate components of this pathway. Inhibition of Src-3, for example with the Src family kinase inhibitor AZD0530, can lead to the inactivation of Akt in prostate cancer cells.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Src-3 can channel signals through this pathway. Inhibition of Src activity with compounds like AZD0530 results in the inactivation of ERK1/2 in prostate cancer cells.
Cellular and In Vivo Effects of Src-3 Inhibition
The disruption of the aforementioned signaling pathways by Src-3 inhibitors manifests in several anti-cancer effects at both the cellular and whole-organism levels.
Inhibition of Cell Proliferation and Viability
A primary consequence of Src-3 inhibition is a significant reduction in the proliferation and viability of prostate cancer cells. This has been demonstrated across various prostate cancer cell lines, including the androgen-sensitive LNCaP and the androgen-insensitive PC3 and DU145 cells.
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of Src-3 has been shown to induce programmed cell death (apoptosis) in prostate cancer cells. Downregulation of SRC-3 via siRNA in PC3 cells leads to a decrease in the anti-apoptotic protein Bcl-2. Furthermore, Src-3 inhibition can cause cell cycle arrest, primarily at the G1/S transition, thereby halting the progression of cell division.
Reduction of Tumor Growth in Xenograft Models
The anti-proliferative and pro-apoptotic effects of Src-3 inhibition observed in vitro translate to a reduction in tumor growth in vivo. Studies using nude mice bearing prostate cancer xenografts have shown that both siRNA-mediated knockdown of Src-3 and treatment with Src inhibitors can significantly decrease tumor volume.
Quantitative Data on Src-3 Inhibition
The following tables summarize the quantitative data on the effects of various Src-3 and Src family kinase inhibitors on prostate cancer cells.
Table 1: In Vitro Efficacy of Src-3 and Src Family Kinase Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |
| Gossypol | LNCaP |
Src-3-IN-1: A Selective Inhibitor of the Steroid Receptor Coactivator-3 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator frequently overexpressed in a wide range of cancers, including breast, prostate, and pancreatic cancer. Its overexpression is often correlated with tumor aggressiveness, metastasis, and poor clinical outcomes. SRC-3 modulates the transcriptional activity of nuclear hormone receptors and other transcription factors, driving the expression of genes essential for cell proliferation, survival, and migration. This central role in oncogenesis makes SRC-3 a compelling target for therapeutic intervention. Src-3-IN-1 (also referred to as SI-10) is a potent and selective small molecule inhibitor of SRC-3, demonstrating significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction to SRC-3 and Its Role in Cancer
The p160 steroid receptor coactivator (SRC) family consists of three members: SRC-1, SRC-2, and SRC-3. These proteins are crucial for the transcriptional activity of nuclear receptors, such as the estrogen receptor (ER), and other transcription factors like NF-κB. SRC-3 acts as a scaffold, recruiting other coactivators like p300/CBP, to the transcriptional machinery, leading to histone acetylation and chromatin remodeling, which facilitates gene expression.
Beyond its role as a coactivator for nuclear receptors, SRC-3 is implicated in multiple signaling pathways that are critical for cancer progression, independent of hormone signaling. These include the Insulin-like Growth Factor-1 (IGF-1) and Epidermal Growth Factor (EGF) signaling pathways, which are key drivers of cell growth and proliferation. Given its multifaceted role in promoting tumorigenesis, the development of small molecule inhibitors targeting SRC-3 has been a significant focus of cancer research.
This compound: A Selective SRC-3 Inhibitor
This compound (SI-10) is a next-generation small molecule inhibitor developed from its parent compound, SI-2. The development of this compound aimed to improve upon the pharmacokinetic properties of SI-2, such as its plasma
SRC-3: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators. Initially identified for its role in coactivating steroid hormone receptors like the estrogen receptor (ER) and androgen receptor (AR), SRC-3 has emerged as a critical oncogene implicated in the development, progression, and therapeutic resistance of a wide spectrum of cancers. Its multifaceted role extends beyond hormone-dependent cancers to influence a variety of signaling pathways that drive tumor growth, metastasis, and survival. This technical guide provides a comprehensive overview of SRC-3 as a therapeutic target, detailing its signaling networks, quantitative expression data in various cancers, and key experimental protocols for its investigation.
The Oncogenic Functions of SRC-3
SRC-3 functions as a transcriptional coactivator, enhancing the activity of numerous transcription factors to drive the expression of genes involved in key cancer-related processes. Its oncogenic activities are broadly categorized into hormone-dependent and hormone-independent mechanisms.
Hormone-Dependent Signaling
In hormone-sensitive cancers such as breast and prostate cancer, SRC-3 is a crucial coactivator for steroid hormone receptors. Upon ligand binding, SRC-3 is recruited to the hormone receptor complex, where it facilitates the recruitment of other coactivators and histone acetyltransferases, leading to chromatin remodeling and target gene transcription. This drives cellular proliferation and survival in response to hormonal stimulation. Overexpression of SRC-3 in these cancers is associated with aggressive disease and resistance to endocrine therapies like tamoxifen.
Hormone-Independent Signaling and Cellular Processes
Increasing evidence highlights the critical role of SRC-3 in hormone-independent cancers and its regulation of fundamental cellular processes through various signaling pathways:
-
Cell Cycle Progression: SRC-3 promotes the G1-S phase transition by coactivating the E2F1 transcription factor, leading to the expression of cell cycle-related genes.
-
Proliferation and Survival: SRC-3 enhances cell proliferation and survival by modulating signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways. It can upregulate growth factor signaling, including the insulin-like growth factor (IGF-1) pathway. Knockdown of SRC-3 has been shown to decrease proliferation and induce apoptosis in cancer cells.
-
Invasion and Metastasis: SRC-3 promotes cancer cell invasion and metastasis by coactivating transcription factors like AP-1 and PEA3, which upregulate the expression of matrix metalloproteinases (MMPs) such as MMP2, MMP7, MMP9, and MMP10. It also activates focal adhesion kinase (FAK) signaling, enhancing cell motility.
-
Chemoresistance: Overexpression of SRC-3 is linked to resistance to various chemotherapeutic agents and targeted therapies. It can confer resistance by modulating pro-survival and anti-apoptotic pathways, including the destabilization of p53.
-
Tumor Microenvironment: SRC-3 plays a role in shaping an immunosuppressive tumor microenvironment by influencing the function of regulatory T cells (Tregs).
SRC-3 Signaling Pathways
The diverse functions of SRC-3 are a consequence of its integration into multiple signaling networks. The following diagrams illustrate key SRC-3-mediated pathways.
Methodological & Application
Application Notes and Protocols for Assessing Cell Viability Upon SRC-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the transcriptional activities of nuclear receptors and other transcription factors. Overexpression of SRC-3 has been implicated in the development and progression of various cancers, including breast, prostate, and pancreatic cancer, by promoting cell proliferation, survival, and metastasis. Consequently, SRC-3 has emerged as a promising therapeutic target for cancer treatment.
These application notes provide a detailed protocol for assessing the effect of an SRC-3 inhibitor, here referred to as Src-3-IN-1, on the viability of cancer cells. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Signaling Pathway of SRC-3
SRC-3 integrates signals from various pathways, including those initiated by growth factors and steroid hormones, to co-activate transcription factors that drive the expression of genes involved in cell growth, proliferation, and survival. Upon activation by upstream signals, such as the MAPK/ERK and PI3K/Akt pathways, SRC-3 is phosphorylated, which enhances its coactivator function. It then interacts with nuclear receptors (e.g., estrogen receptor) and other transcription factors to promote the expression of target genes.
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol details the steps to determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of the solvent used for the drug.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add
-
Determining the Optimal Concentration of Src-3-IN-2 for Cancer Cell Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1) or Nuclear Receptor Coactivator 3 (NCOA3), is a pivotal transcriptional coactivator frequently overexpressed in a spectrum of cancers, including breast, prostate, and lung cancer. Its significant role in driving tumor initiation, progression, and metastasis makes it a compelling therapeutic target. SRC-3 is involved in the regulation of numerous signaling pathways critical for cancer cell proliferation and survival. This document provides detailed protocols for determining the optimal concentration of Src-3-IN-2, a potent and orally active inhibitor of SRC-3, for the treatment of cancer cells in a research setting.
Src-3-IN-2 (also referred to as SI-12 6c) has demonstrated antitumor activity, and understanding its optimal concentration is crucial for effective in vitro studies.[1] These protocols will guide researchers in establishing the ideal therapeutic window for Src-3-IN-2, maximizing its inhibitory effects while minimizing off-target effects and cytotoxicity.
Data Presentation
The following table summarizes the known quantitative data for the SRC-3 inhibitor, Src-3-IN-2. This data serves as a starting point for designing dose-response experiments in other cell lines.
| Compound | Alternative Name | Target | Cell Line | IC50 (nM) | Reference |
| Src-3-IN-2 | SI-12 6c | Steroid Receptor Coactivator 3 (SRC-3) | MCF7 (Breast Cancer) | 3.4 | [1] |
Signaling Pathways and Experimental Workflow
To effectively determine the optimal concentration of Src-3-IN-2, it is essential to understand the signaling pathways influenced by SRC-3 and the experimental workflow to assess the inhibitor's impact.
SRC-3 Signaling Pathway
SRC-3 acts as a coactivator for nuclear receptors and other transcription factors, influencing the expression of genes involved in cell growth, proliferation, and survival. Key pathways include the Insulin-like Growth Factor (IGF)/AKT signaling pathway. Inhibition of SRC-3 is expected to downregulate these pro-survival pathways.
SRC-3 integrates signals from growth factor and nuclear receptors to drive gene expression and cell proliferation. Src-3-IN-2 inhibits SRC-3 function.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines the systematic approach to determine the optimal concentration of Src-3-IN-2.
A stepwise approach to identify the optimal working concentration of Src-3-IN-2.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Src-3-IN-2 and to assess its general cytotoxic effects on the chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Src-3-IN-2 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Src-3-IN-2 in complete medium. A suggested starting range, based on the known IC50, would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest Src-3-IN-2 concentration.
-
Also, include a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Src-3-IN-2 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism or similar software).
-
Protocol 2: Western Blot for Target Engagement
This protocol aims to confirm that Src-3-IN-2 is engaging its target and inhibiting the downstream signaling pathway. This is assessed by measuring the phosphorylation status of key proteins in the SRC-3-regulated pathways, such as AKT.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Src-3-IN-2
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-SRC-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Src-3-IN-2 (e.g., concentrations around the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to assess the inhibitory effect of Src-3-IN-2.
-
Protocol 3: Colony Formation Assay
This functional assay assesses the long-term effect of Src-3-IN-2 on the proliferative capacity of cancer cells at non-cytotoxic concentrations.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Src-3-IN-2
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Drug Treatment:
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of Src-3-IN-2 below the IC50 value. The goal is to inhibit proliferation without causing widespread cell death.
-
Include a vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with the respective treatments every 2-3 days.
-
-
Colony Staining and Counting:
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
-
This will provide insight into the cytostatic effects of Src-3-IN-2.
-
Determining the Optimal Concentration
The optimal concentration of Src-3-IN-2 for in vitro experiments is the concentration that demonstrates significant inhibition of the SRC-3 signaling pathway and a desired functional outcome (e.g., reduced proliferation) with minimal cytotoxicity. This is often a concentration at or slightly below the IC50 value, which should be confirmed through the target engagement and functional assays. It is crucial to select a concentration that is specific for the intended target and avoids off-target effects that can occur at higher concentrations. The protocols provided here offer a comprehensive framework for making this determination in a systematic and data-driven manner.
References
Application Note: Target Validation of a Novel Src Family Kinase Inhibitor, Src-3-IN-1, Using Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SFK activity is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. Src-3-IN-1 is a novel small molecule inhibitor designed to target Src family kinases. Target validation is a critical step in drug discovery to confirm that a compound exerts its therapeutic effect by interacting with its intended molecular target. This application note provides a detailed protocol for validating the engagement of this compound with its putative target, Src kinase, within a cellular context using immunoprecipitation (IP) followed by Western blotting.
Principle of the Assay
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. In this protocol, cells are treated with this compound. Following cell lysis, an anti-Src antibody is used to immunoprecipitate Src kinase and any associated proteins. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of Src and to assess the effect of this compound on its activity, often measured by changes in the phosphorylation status of Src or its downstream substrates.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line with detectable levels of active Src kinase (e.g., HEK293, C2C12, or a cancer cell line with known Src activation).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-Src monoclonal antibody (for immunoprecipitation).
-
Mouse anti-phospho-Src (Tyr416) monoclonal antibody (for Western blotting).
-
Rabbit anti-Src monoclonal antibody (for Western blotting, different from the IP antibody if possible to avoid cross-reactivity).
-
Normal Rabbit IgG (isotype control).
-
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.
-
Reagents for Immunoprecipitation and Western Blotting:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., ice-cold PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
BCA Protein Assay Kit.
-
Reagents for SDS-PAGE and Western blotting (acrylamide, SDS, transfer buffer, PVDF membrane, blocking buffer, secondary antibodies, ECL substrate).
-
Detailed Protocol
1. Cell Culture and Treatment: a. Plate cells in 10 cm dishes and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 12 hours).
2. Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each dish and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube. This is the whole-cell lysate.
3. Protein Quantification: a. Determine the protein concentration of the whole-cell lysate using a BCA protein assay. b. Normalize the protein concentration of all samples with lysis buffer.
4. Immunoprecipitation: a. Pre-clearing (optional but recommended): To 1 mg of total protein in 1 mL of lysate, add 20 µL of Protein A/G beads and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube. c. To the pre-cleared lysate, add 2-5 µg of the rabbit anti-Src antibody. For the negative control, add an equivalent amount of normal rabbit IgG to a separate tube of lysate. d. Incubate with gentle rotation overnight at 4°C. e. Add 30 µL of Protein A/G beads to each tube and incubate with gentle rotation for 2 hours at 4°C to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all of the supernatant.
6. Elution: a. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis: a. Load the eluted samples and an input control (a small fraction of the whole-cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies (anti-phospho-Src and anti-Src). d. Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
Data Presentation
Table 1: Experimental Conditions for this compound Treatment
| Condition | This compound Concentration | Treatment Duration | Purpose |
| Vehicle Control | 0 µM (DMSO) | 6 hours | Baseline Src activity |
| Treatment 1 | 0.1 µM | 6 hours | Low dose effect |
| Treatment 2 | 1 µM | 6 hours | Mid dose effect |
| Treatment 3 | 10 µM | 6 hours | High dose effect |
| Time course 1 | 1 µM | 2 hours | Early time point |
| Time course 2 | 1 µM | 12 hours | Late time point |
| Isotype Control | 0 µM (DMSO) | 6 hours | Negative IP control |
Table 2: Expected Western Blot Results
| Sample | Anti-phospho-Src (Tyr416) Signal | Anti-Src Signal | Interpretation |
| Input (Vehicle) | Strong | Strong | Total active and total Src in lysate |
| IP: Src (Vehicle) | Strong | Strong | Successful IP of active Src |
| IP: Src (this compound) | Decreased (dose-dependent) | Unchanged | This compound inhibits Src activation |
| IP: IgG | No Signal | No Signal | No non-specific binding to IgG |
| Supernatant (Vehicle) | Weak/None | Weak/None | Efficient immunoprecipitation |
Visualizations
Caption: Experimental workflow for this compound target validation via immunoprecipitation.
Application Notes and Protocols: Western Blot Analysis of SRC-3 Levels Following Src-3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Steroid Receptor Coactivator-3 (SRC-3) protein levels by Western blot following treatment with the small molecule inhibitor, Src-3-IN-1. SRC-3, also known as Amplified in Breast Cancer 1 (AIB1), is a key transcriptional coactivator that plays a crucial role in various cellular processes, including cell growth, proliferation, and metastasis. Its overexpression is linked to poorer prognoses in several cancers, making it a significant target for therapeutic intervention.
This compound is a representative small molecule inhibitor designed to modulate SRC-3 activity. A common method to assess the efficacy of such inhibitors is to measure the total protein levels of SRC-3 in treated cells. Several studies have demonstrated that small molecule inhibitors can lead to a reduction in SRC-3 protein levels, potentially through promoting its degradation.
Signaling Pathways Involving SRC-3
SRC-3 is a nexus for multiple signaling pathways that are critical in cancer progression. It coactivates nuclear receptors like the estrogen receptor (ER) and also modulates the activity of other transcription factors such as NF-κB and AP-1. Key pathways influenced by SRC-3 include:
-
Nuclear Receptor Signaling: SRC-3 enhances the transcriptional activity of steroid hormone receptors, such as the estrogen receptor, promoting the expression of genes involved in cell proliferation.
-
IGF-I/AKT Signaling: SRC-3 can regulate components of the Insulin-like Growth Factor-I (IGF-I) signaling pathway, leading to the activation of AKT/mTOR signaling, which promotes cell growth.
-
NF-κB Signaling: SRC-3 can act as a transcriptional coactivator for NF-κB, which is involved in inflammation, immunity, and cell survival.
-
EGF Signaling: SRC-3 has been shown to be involved in the epidermal growth factor (EGF) signaling pathway, impacting the phosphorylation of EGFR and HER-2.
Below is a diagram illustrating the central role of SRC-3 in these signaling cascades.
Troubleshooting & Optimization
Technical Support Center: Optimizing Src-3-IN-1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Src-3-IN-1 for maximal inhibition. Below, you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the Src family kinases (SFKs). The "Src-3" designation suggests a focus on inhibiting pathways involving the steroid receptor coactivator-3 (SRC-3), a key transcriptional coactivator implicated in cancer progression and resistance to therapy. SFKs are non-receptor tyrosine kinases that play crucial roles in regulating various cellular processes, including proliferation, differentiation, migration, and survival. This compound likely exerts its inhibitory effects by binding to the kinase domain of Src, preventing the phosphorylation of its downstream substrates and thereby disrupting the signaling cascades that promote tumorigenesis.
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of the inhibitor used, and the biological endpoint being measured. For initial experiments assessing the inhibition of direct Src phosphorylation (e.g., via Western blot), a starting incubation time range of 1 to 24 hours is recommended. For functional assays, such as cell migration or invasion, significant effects may be observed within 6 to 48 hours. For longer-term assays like cell viability or proliferation, incubation times of 48 to 72 hours or even longer may be necessary.
Q3: How do I determine the definitive optimal incubation time for my specific experimental setup?
A3: To determine the ideal incubation time for achieving maximum inhibition in your particular experimental model, a time-course experiment is strongly recommended. This involves treating your cells with a fixed, effective concentration of this compound and then collecting samples at various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours). The level of inhibition of the target (e.g., phospho-Src) or the desired downstream effect is then measured at each time point to identify when the maximal effect occurs.
Q4: Can the incubation time of this compound be too long?
A4: Yes, excessively long incubation times can lead to secondary effects that may confound your results. These can include off-target effects, cytotoxicity due to the compound or its solvent (like DMSO), or the activation of compensatory signaling pathways by the cells in response to prolonged inhibition. It is crucial to distinguish the primary inhibitory effects from these secondary consequences. A time-course experiment will help in identifying the window for optimal primary target inhibition before these secondary effects become prominent.
Q5: Does the optimal incubation time vary between different cell lines?
A5: Absolutely. Different cell lines can have varying metabolic rates, levels of Src kinase expression and activity, and membrane permeability, all of which can influence the uptake and efficacy of this compound. Therefore, the optimal incubation time should be empirically determined for each cell line you are working with.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time of this compound for the inhibition of Src phosphorylation in a cell-based assay.
1. Cell Seeding:
-
Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
2. Treatment with this compound:
-
Prepare a working solution of this compound at a concentration known to be effective (e.g., 2x the IC50 value for your cell line). If the IC50 is unknown, a preliminary dose-response experiment should be conducted.
-
Aspirate the old media from the cells and replace it with fresh media containing this compound. Include a vehicle control (e.g., DMSO) treatment group.
-
Return the plate to the incubator.
3. Time-Point Harvesting:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), harvest the cells.
-
For adherent cells, wash twice with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Perform a Western blot analysis to assess the levels of phosphorylated Src (p-Src) and total Src. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for p-Src, total Src, and the loading control.
-
Normalize the p-Src signal to the total Src signal for each time point.
-
The optimal incubation time is the earliest time point at which the maximum reduction in the p-Src/total Src ratio is observed and maintained.
Data Presentation
The results from your time-course experiment can be summarized in the following tables for clear comparison.
Table 1: Western Blot Densitometry Data for Time-Course Experiment
| Time Point (Hours) | p-Src Intensity | Total Src Intensity | Loading Control Intensity |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 | 1.02 |
| 3 | 0.62 | 1.01 | 0.99 |
| 6 | 0.35 | 0.97 | 1.00 |
| 12 | 0.21 | 0.99 | 1.01 |
appropriate negative and positive controls for Src-3-IN-1 experiments
Welcome to the technical support center for Src-3-IN-1, a potent and selective inhibitor of Src family kinases. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate positive controls for an in vitro kinase assay with this compound?
A1: A robust positive control is crucial for validating your assay setup and confirming that the kinase is active. We recommend using a well-characterized, potent Src family kinase inhibitor with a known IC50 value. This allows for a direct comparison of the potency of this compound.
-
Recommended Positive Controls:
-
Saracatinib (AZD0530): A potent dual Src/Abl inhibitor.
-
Dasatinib (BMS-354825): A multi-kinase inhibitor that potently inhibits Src family kinases.
-
PP2: A selective inhibitor of Src family kinases.
-
Table 1: Example IC50 Values for Positive Control Src Kinase Inhibitors
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| Saracatinib (AZD0530) | c-Src | 2.7 |
| Dasatinib | c-Src | 0.8 |
| PP2 | Lck/Fyn | 4/5 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). It is recommended to determine the IC50 of the positive control in your specific assay system.
Q2: What are the essential negative controls for my this compound experiments?
A2: Negative controls are critical to ensure that the observed effects are specifically due to the inhibition of Src kinase by this compound and not from off-target effects or artifacts.
-
Key Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most fundamental control. The vehicle (the solvent used to dissolve this compound, typically DMSO) should be added to control wells at the same final concentration as in the experimental wells. This accounts for any effects of the solvent on the assay.
-
Inactive Compound Control: An ideal negative control is a structurally similar but biologically inactive analog of this compound. If such a compound is not available, a known inactive kinase inhibitor can be used. This control helps to rule out non-specific effects of small molecules.
-
Kinase-Dead Mutant: For cell-based assays, expressing a catalytically inactive ("kinase-dead") mutant of Src can serve as an excellent negative control. If this compound has no effect in cells expressing the kinase-dead mutant, it provides strong evidence that its effects are mediated through inhibition of Src's catalytic activity.
-
Q3: How do I control for off-target effects of this compound in cellular assays?
A3: While this compound is designed to be selective, it is important to experimentally verify its specificity in your system.
-
Strategies to Assess Off-Target Effects:
-
Western Blot Analysis: Examine the phosphorylation status of known downstream targets of Src. Additionally, probe for the activation of key proteins in related signaling pathways that are not expected to be affected by Src inhibition.
-
Rescue Experiments: In cells treated with this compound, introduce a version of Src that is resistant to the inhibitor. If the observed phenotype is rescued, it strongly suggests the effect is on-target.
-
Troubleshooting Guides
Issue 1: High background signal in the in vitro kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Use fresh, high-quality ATP, kinase buffer, and substrate. Filter-sterilize buffers. | Reduction in background signal. |
| Autophosphorylation of Kinase | Optimize the kinase concentration. Use the lowest concentration of kinase that gives a robust signal over background. | Linear assay kinetics and lower background. |
| Non-specific Substrate Phosphorylation | If not using a specific peptide substrate, consider a more selective one. Ensure the substrate is pure. | Increased signal-to-noise ratio. |
Issue 2: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step | **Expected Outcome
Validation & Comparative
A Head-to-Head Comparison of SRC-3 Inhibitors: Src-3-IN-1 (SI-10) vs. SI-2
In the landscape of targeted cancer therapy, the steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1), has emerged as a critical oncogene, implicated in the initiation, progression, and therapeutic resistance of various cancers.[1][2] Its role as a transcriptional coactivator for nuclear receptors and other transcription factors makes it a prime target for small molecule inhibitors.[1][3] This guide provides a detailed comparison of two such inhibitors, Src-3-IN-1 (also known as SI-10) and SI-2, for researchers, scientists, and drug development professionals.
Overview of this compound and SI-2
Both this compound (SI-10) and SI-2 are small molecule inhibitors designed to target SRC-3.[4] They function by reducing the transcriptional activity and cellular protein levels of SRC-3, ultimately leading to the inhibition of cancer cell proliferation and survival.[4] While sharing a common target, their efficacy and experimental validation show notable differences.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and SI-2, highlighting their potency in various experimental settings.
Table 1: In Vitro Efficacy of this compound (SI-10) and SI-2
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound (SI-10) | SRC-3 Inhibition | - | 3.3 µM | [4] |
| SI-2 | Cell Growth | MCF7 | 3.4 nM | [5] |
| SI-2 | Breast Cancer Cell Death | Various | 3-20 nM | [4] |
Table 2: In Vivo Efficacy of this compound (SI-10) and SI-2
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| This compound (SI-10) | Mouse | 50 and 100 mg/kg | Oral | No weight loss | [4] |
| This compound (SI-10) | Mouse | 10 mg/kg | Intraperitoneal | Extended survival, inhibited tumor angiogenesis, reduced tumor-to-femur area ratio | [4] |
Signaling Pathway and Mechanism of Action
Both inhibitors target the SRC-3 signaling pathway, which plays a pivotal role in cancer cell growth and survival. SRC-3 coactivates nuclear receptors and other transcription factors, leading to the expression of genes involved in proliferation, survival, and metastasis. By inhibiting SRC-3, this compound and SI-2 disrupt these downstream signaling cascades.
References
- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The steroid receptor coactivator SRC-3 (p/CIP/RAC3/AIB1/ACTR/TRAM-1) is required for normal growth, puberty, female reproductive function, and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC-3-IN-1_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
